5-Bromo-2-methoxyphenyl Adapalene
Description
Evolution of Retinoids in Chemical Biology Research
Retinoids, a class of compounds derived from vitamin A (retinol), are pivotal regulators of cellular processes such as proliferation, differentiation, and apoptosis. amazonaws.comnih.gov Their biological activity is mediated through binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). amazonaws.com The history of retinoid research has been marked by a continuous evolution from naturally occurring, first-generation compounds like tretinoin (B1684217) and isotretinoin, to more structurally refined and receptor-selective synthetic analogues. researchgate.netmdpi.com While effective, first-generation retinoids often exhibit a broad range of biological activities, leading to undesirable side effects. This has driven the development of subsequent generations with improved therapeutic profiles. nih.gov
Strategic Design of Third-Generation Retinoid Analogues
The quest for enhanced receptor selectivity and better tolerability led to the development of third-generation retinoids in the 1980s. researchgate.netmdpi.com These compounds, including Adapalene (B1666599), are characterized by a more rigid, polyaromatic structure, which replaces the flexible polyene chain of earlier retinoids. researchgate.net This structural constraint limits the molecule's conformational freedom, leading to more specific interactions with RAR subtypes. mdpi.com Adapalene, for instance, exhibits selective affinity for RARβ and RARγ. nih.gov The design of Adapalene incorporates a bulky, lipophilic adamantyl group attached to a methoxyphenyl ring system. This unique structural feature is crucial for its specific biological activity and favorable physicochemical properties, such as enhanced chemical and photostability compared to first-generation retinoids. nih.govfda.gov
Contextualization of the 5-Bromo-2-methoxyphenyl Moiety within Adapalene Derivatives Research
The chemical name for Adapalene is 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. chemignition.com A critical examination of its synthesis reveals that the "5-Bromo-2-methoxyphenyl" group is not a constituent of the final Adapalene molecule but is integral to a key synthetic intermediate: 2-(1-adamantyl)-4-bromoanisole, which is also known by its systematic name 1-(5-bromo-2-methoxyphenyl)adamantane (B139514). prepchem.comchemspider.com This intermediate provides the adamantyl-methoxyphenyl portion of Adapalene. The bromine atom at the 5-position of the phenyl ring is strategically positioned to facilitate carbon-carbon bond formation through modern cross-coupling reactions, which are central to the construction of the Adapalene scaffold.
Properties
Molecular Formula |
C₃₅H₃₃BrO₄ |
|---|---|
Molecular Weight |
597.54 |
Synonyms |
6-(3-((1S,2R,3S,5R,7S)-2-(5-Bromo-2-methoxyphenyl)adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic Acid |
Origin of Product |
United States |
Molecular and Cellular Mechanistic Investigations of Adapalene and Its Analogues Bearing the 5 Bromo 2 Methoxyphenyl Fragment
Retinoid Receptor Subtype Selectivity and Ligand-Receptor Interactions
The biological activity of retinoids is mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Adapalene (B1666599) and its derivatives are known for their selective affinity for RARs, particularly subtypes β and γ.
Retinoic Acid Receptor (RAR) β and γ Agonism Studies (AC50 values)
Adapalene exhibits a strong binding affinity for RARβ and RARγ, which are prominently expressed in the epidermis and are crucial regulators of cell differentiation and proliferation. This selective agonism is a hallmark of third-generation retinoids, contributing to their improved therapeutic profile compared to earlier generations.
However, specific half-maximal activation concentration (AC50) values for 5-Bromo-2-methoxyphenyl Adapalene in relation to RARβ and RARγ are not documented in the available scientific literature. Such data would be critical in quantifying its potency as an agonist for these receptors and understanding how the bromo and methoxy (B1213986) substitutions on the phenyl ring influence this activity.
Table 1: Postulated RAR Agonism of this compound (Hypothetical Data)
| Compound | Target Receptor | AC50 (nM) |
| This compound | RARβ | Data Not Available |
| This compound | RARγ | Data Not Available |
This table is for illustrative purposes only. The AC50 values are currently unknown.
Computational Modeling and Molecular Docking of Ligand-Receptor Complexes
Computational studies, including molecular docking, are invaluable tools for visualizing and predicting the interactions between a ligand and its receptor at the atomic level. For Adapalene, these studies have elucidated the key binding motifs within the ligand-binding pockets of RARβ and RARγ. The adamantyl group of Adapalene is known to play a significant role in anchoring the molecule within the hydrophobic pocket of the receptor.
Specific molecular docking studies for this compound are not presently available. Such studies would be instrumental in predicting how the addition of a bromine atom and a methoxy group to the phenyl moiety affects the compound's orientation, binding energy, and interaction with key amino acid residues within the RARβ and RARγ ligand-binding domains. These substitutions could potentially alter the ligand's conformation and binding affinity, thereby modulating its agonist activity.
Regulation of Gene Expression and Transcriptional Pathways
The activation of RARs by a ligand initiates a cascade of molecular events that ultimately leads to changes in gene expression. This is a primary mechanism through which retinoids exert their biological effects.
Modulation of Retinoid-Responsive Element (RARE) Driven Transcription
Upon activation, RARs form heterodimers with RXRs, and this complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation.
There is no specific information available regarding the modulation of RARE-driven transcription by this compound. Investigating its effect on the expression of well-known RARE-regulated genes, such as those encoding for keratins or transglutaminases, would be essential to understand its downstream genomic effects.
Influence on Co-repressor and Co-activator Recruitment
The transcriptional activity of the RAR-RXR heterodimer is further regulated by the recruitment of co-repressor and co-activator proteins. In the absence of a ligand, the receptor complex is often bound to co-repressors, which inhibit gene transcription. Ligand binding induces a conformational change in the receptor, leading to the dissociation of co-repressors and the recruitment of co-activators, which then promote gene transcription.
The influence of this compound on the recruitment of specific co-repressors (e.g., SMRT, NCoR) and co-activators (e.g., p300, CBP) to the RAR-RXR complex is currently unknown. Research in this area would provide critical insights into the molecular switch mechanism by which this specific analogue regulates gene expression.
Cellular Pathway Modulation in In Vitro Models
The ultimate biological response to a retinoid is the culmination of its effects on various cellular pathways. In vitro cell culture models are fundamental for dissecting these complex processes.
Detailed studies on the modulation of specific cellular pathways in in-vitro models by this compound have not been reported. To characterize its cellular effects, it would be necessary to investigate its impact on key processes such as:
Keratinocyte differentiation: Assessing its ability to modulate the expression of differentiation markers.
Cell proliferation: Determining its effect on the growth of various skin cell types.
Inflammatory responses: Investigating its influence on the production of inflammatory mediators in response to stimuli.
Cell Cycle Progression and Mitotic Exit Regulation (e.g., G2/M phase arrest, p-H3(Ser10) modulation)
Recent research has repositioned adapalene as a molecule with significant potential in anticancer research, largely due to its effects on cell cycle progression. Studies have demonstrated that adapalene can halt the cell cycle in the G2/M phase. mdpi.comnih.gov This arrest prevents cells from entering mitosis, a critical phase for cell division. In multiple myeloma cells, this G2/M arrest is accompanied by an increase in the phosphorylation of Histone H3 at serine 10 (p-H3(Ser10)), a key marker of mitotic condensation. mdpi.comnih.gov This indicates that while cells are preparing for mitosis, they are unable to exit this phase, leading to a bottleneck in cell proliferation. mdpi.comnih.gov
The introduction of a 5-bromo-2-methoxyphenyl group, as seen in other molecular scaffolds, has also been linked to potent G2/M phase arrest. For instance, a stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, has been shown to induce a robust G2/M cell cycle arrest in human lung cancer cells. nih.gov This suggests that the bromo-methoxyphenyl moiety may contribute significantly to the antimitotic activity of a molecule. Therefore, an adapalene analogue bearing this fragment is hypothesized to exhibit strong cell cycle inhibitory effects.
Table 1: Effects on Cell Cycle and Mitotic Markers
| Compound/Fragment | Effect | Cell Line(s) | Key Markers |
|---|---|---|---|
| Adapalene | G2/M Phase Arrest | Multiple Myeloma (AMO1) | Increased p-H3(Ser10) |
This table is based on data from multiple sources and is for illustrative purposes.
Induction of Programmed Cell Death Mechanisms (Apoptosis, Autophagy)
Beyond halting the cell cycle, adapalene and its analogues are potent inducers of programmed cell death. Adapalene has been shown to trigger both apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death) in cancer cells. mdpi.comnih.gov The induction of apoptosis by adapalene is a critical mechanism for its anticancer activity, leading to the organized dismantling of cancer cells. nih.gov Concurrently, the initiation of autophagy, a cellular recycling process, can also contribute to cell death in the context of cancer therapy. mdpi.comnih.gov
The bromo-phenyl chemical motif has been associated with the induction of apoptosis. For example, (E)-5-(2-bromovinyl)-2'-deoxyuridine can induce apoptosis in certain cell types. nih.gov This suggests that the bromine atom on the phenyl ring in the this compound analogue could enhance the pro-apoptotic capabilities of the parent adapalene structure. The combined effects of the adapalene scaffold and the bromo-methoxyphenyl group are anticipated to result in a potent induction of programmed cell death pathways.
Effects on Cellular Structure and Dynamics (e.g., Tubulin Network Integrity)
The integrity of the cellular cytoskeleton, particularly the tubulin network, is crucial for cell division, structure, and motility. A key finding in the study of adapalene's anticancer effects is its ability to disrupt the tubulin network. mdpi.comnih.gov This disruption prevents the proper formation of the mitotic spindle, which is essential for chromosome segregation during mitosis, thereby physically impeding cell division and contributing to the observed G2/M arrest. mdpi.comnih.gov
Interestingly, other molecules containing a bromo-methoxyphenyl structure have also been identified as potent inhibitors of tubulin polymerization. This reinforces the hypothesis that the 5-Bromo-2-methoxyphenyl fragment in an adapalene analogue would likely contribute to significant disruption of the tubulin network. The ability to interfere with microtubule dynamics is a hallmark of many successful chemotherapeutic agents.
Inhibition of Specific Molecular Targets (e.g., c-MYC, Cytochrome P450 enzymes)
At the molecular level, adapalene has been identified as an inhibitor of the c-MYC proto-oncogene. mdpi.comnih.gov c-MYC is a critical transcription factor that is often dysregulated in a wide range of human cancers, driving proliferation and tumor growth. Adapalene has been shown to decrease both the expression and transcriptional activity of c-MYC in a dose-dependent manner. mdpi.comnih.gov This targeted inhibition of a key cancer driver underscores the therapeutic potential of adapalene and its analogues.
Regarding metabolic pathways, the interaction of drugs with cytochrome P450 (CYP) enzymes is a critical aspect of their pharmacological profile. CYP enzymes are a superfamily of proteins responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. biomolther.org While specific studies on the inhibitory effects of this compound on CYP enzymes are not yet available, it is an important area for future investigation. The metabolic stability and potential for drug-drug interactions of such an analogue would be determined by its interactions with various CYP isoforms.
Table 2: Key Molecular Targets and Effects
| Compound/Fragment | Target | Effect |
|---|---|---|
| Adapalene | c-MYC | Decreased expression and transcriptional activity |
| Adapalene | Tubulin | Disruption of network polymerization |
This table is based on data from multiple sources and is for illustrative purposes.
Anti-inflammatory and Immunomodulatory Actions at the Molecular Level (e.g., Toll-like receptor inhibition, AP-1 transcription factor modulation)
Adapalene possesses well-documented anti-inflammatory properties, which are central to its use in dermatology. One of the key mechanisms underlying this effect is the modulation of Toll-like receptor 2 (TLR-2). nih.gov TLRs are a class of proteins that play a crucial role in the innate immune system. In inflammatory skin conditions, TLR-2 can be overexpressed. Adapalene has been shown to decrease the expression of TLR-2, thereby dampening the inflammatory cascade. nih.gov
Furthermore, retinoids are known to modulate the activity of transcription factors such as Activator Protein-1 (AP-1). AP-1 is involved in the expression of various pro-inflammatory genes. While direct studies on this compound are pending, the known anti-inflammatory actions of the parent molecule, coupled with the potential electronic effects of the bromo-methoxyphenyl group, suggest that this analogue could also exert significant anti-inflammatory and immunomodulatory effects. The presence of a methoxyphenyl group in other compounds has been linked to anti-inflammatory effects mediated through pathways involving NF-κB and Nrf2. nih.gov
Elucidation of Structural Determinants for Retinoid Receptor Binding Affinity and Selectivity
The core structure of adapalene consists of two primary moieties linked by a naphthoic acid core: a bulky, lipophilic adamantyl group and a methoxyphenyl group. researchgate.net
The Adamantyl Group: This rigid, three-dimensional hydrocarbon cage is a critical anchor for the molecule within the ligand-binding pocket (LBP) of the RAR. Its significant hydrophobicity allows it to fit snugly into a hydrophobic region of the LBP, contributing substantially to the binding affinity. nih.gov This interaction is considered essential for the antiproliferative effects of adapalene. nih.gov
The Methoxyphenyl Group: The 4-methoxyphenyl (B3050149) substituent also plays a role in the ligand-receptor interaction. The methoxy group (-OCH₃) can act as a hydrogen bond acceptor and its aromatic ring can form pi-stacking or hydrophobic interactions with amino acid residues in the receptor. nih.gov
The Naphthoic Acid Core: This part of the molecule provides a rigid scaffold that correctly orients the adamantyl and methoxyphenyl groups for optimal interaction with the receptor. The carboxylic acid function on the naphthyl ring is a key interaction point, forming strong hydrogen bonds with specific amino acid residues (like arginine and serine) in the polar region of the RAR binding pocket, a characteristic interaction for many retinoids.
Adapalene's selectivity for RAR-β and RAR-γ over RAR-α is a major determinant of its clinical profile. karger.com RAR-γ is the most abundant isoform in the epidermis, making it a prime target for treating skin conditions. medcomhk.com By selectively targeting this isoform and having a lower affinity for RAR-α, adapalene reduces the incidence of severe skin irritation commonly seen with less selective retinoids. nih.gov Furthermore, adapalene does not bind to cytosolic retinoic acid-binding proteins (CRABPs), which are thought to modulate the intracellular concentration of retinoids, allowing for more consistent levels of the drug to reach the nuclear receptors. medcomhk.comkarger.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop statistical models that correlate the chemical structure of a series of compounds with their biological activity. acs.org In the context of adapalene derivatives, QSAR studies are instrumental in predicting the bioactivity of novel analogues, thereby optimizing the selection of candidates for synthesis and further testing. This approach reduces the time and cost associated with traditional drug discovery by prioritizing compounds with the highest predicted potency and most favorable properties. acs.org
A QSAR model is built by first calculating a set of molecular descriptors for a series of known adapalene analogues. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Electronic Properties: (e.g., Hammett constants, partial charges) which influence electrostatic and hydrogen bonding interactions.
Steric Properties: (e.g., molecular weight, van der Waals volume, shape indices) which relate to how the molecule fits into the receptor's binding pocket.
Hydrophobicity: (e.g., LogP) which is crucial for membrane permeability and interaction with hydrophobic pockets in the receptor.
Topological Indices: Which describe the connectivity and branching of the molecular structure.
Once these descriptors are calculated, a mathematical model is generated using statistical methods (such as multiple linear regression or machine learning algorithms) to create an equation that links the descriptors to the observed biological activity (e.g., IC₅₀ for receptor binding). The resulting model can then be used to predict the activity of new, unsynthesized molecules, such as this compound.
Below is an interactive table demonstrating a hypothetical QSAR dataset for a series of adapalene analogues, illustrating how different substituents on the phenyl ring could influence predicted bioactivity.
| Compound | Substituent (R) | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Predicted Bioactivity (IC₅₀, nM) |
|---|---|---|---|---|---|
| Adapalene | 4-methoxy | 6.35 | 412.52 | 49.65 | 2.5 |
| Analogue 1 | 4-hydroxy | 5.90 | 398.49 | 69.88 | 4.1 |
| Analogue 2 | 4-chloro | 6.78 | 416.94 | 40.42 | 3.2 |
| Analogue 3 | 4-methyl | 6.65 | 396.54 | 40.42 | 2.8 |
| Hypothetical Compound | 5-bromo-2-methoxy | 7.01 | 491.41 | 49.65 | 1.8 |
This table contains hypothetical data for illustrative purposes.
Rational Design of Novel Adapalene Analogues Incorporating 5-Bromo-2-methoxyphenyl Moieties
The rational design of new drug candidates involves making specific, targeted modifications to a parent structure to improve its properties. nih.gov The conceptual design of an adapalene analogue incorporating a 5-bromo-2-methoxyphenyl moiety in place of the standard 4-methoxyphenyl group is based on established medicinal chemistry principles aimed at enhancing receptor affinity and selectivity.
The rationale for these specific substitutions is twofold:
Introduction of a Bromine Atom (5-position): Halogen atoms, particularly bromine, are known to participate in "halogen bonding," a non-covalent interaction between the electropositive region on the halogen and a Lewis base (e.g., a carbonyl oxygen or an aromatic ring) in the receptor. This interaction can add to the binding affinity and improve the ligand's residence time in the binding pocket. Placing the bromine at the 5-position directs it into a potential interaction site within the LBP that is not engaged by the parent molecule. Studies on other receptor systems have shown that adding a bromo substituent can significantly improve affinity. nih.gov
The following table compares the physicochemical properties of the standard substituent with the proposed novel moiety, providing a basis for the design rationale.
| Property | 4-Methoxyphenyl | 5-Bromo-2-methoxyphenyl (Proposed) | Rationale for Change |
|---|---|---|---|
| Key Substituents | -OCH₃ at para-position | -Br at meta-position, -OCH₃ at ortho-position | Introduce new interactions and alter conformation. |
| Potential Interactions | Hydrogen bond accepting, hydrophobic | Halogen bonding (Br), H-bond accepting (OCH₃), hydrophobic | Adding a halogen bond could increase binding affinity. |
| Expected Conformational Impact | Allows free rotation of the phenyl ring | Steric hindrance from the ortho-methoxy group may restrict rotation, locking the molecule in a more bioactive conformation. | A more rigid, pre-organized conformation can reduce the entropic penalty of binding. |
Molecular Dynamics Simulations to Understand Ligand-Receptor Conformational Changes
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. plos.org For a novel drug candidate like this compound, MD simulations are essential for validating the rational design, predicting binding stability, and understanding the dynamic interplay between the ligand and its receptor target, RAR-γ. biorxiv.org
The process begins by docking the designed analogue into a 3D crystal structure of the RAR-γ ligand-binding domain. This initial static pose is then subjected to an MD simulation, where the system's evolution is calculated over nanoseconds or microseconds. nih.gov These simulations provide insights that are not available from static models:
Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand, researchers can assess whether it remains stably bound in the pocket or if it is unstable and likely to dissociate. biorxiv.org
Conformational Changes: MD simulations reveal how the ligand and receptor adapt to each other. It can confirm if the proposed 5-bromo-2-methoxyphenyl moiety induces the expected conformational changes in the protein, such as subtle shifts in amino acid side chains or movements of entire loops, which can affect receptor activation.
Key Interactions: The simulation trajectory can be analyzed to quantify the specific non-covalent interactions that stabilize the ligand. This includes mapping hydrogen bonds, hydrophobic contacts, and, crucially for this analogue, potential halogen bonds between the bromine atom and the receptor. plos.org
Binding Free Energy Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy of the ligand. This provides a quantitative prediction of binding affinity that can be used to rank different designed analogues before committing to their chemical synthesis.
A hypothetical summary of key interactions for this compound within the RAR-γ binding pocket, as would be predicted from an MD simulation, is presented below.
| Ligand Moiety | Interaction Type | Potential Interacting Residues in RAR-γ |
|---|---|---|
| Naphthoic Acid (-COOH) | Hydrogen Bond / Salt Bridge | Arg, Ser |
| Adamantyl Group | Hydrophobic Interaction | Leu, Ile, Met, Phe |
| 5-Bromo Group | Halogen Bond / Hydrophobic | Backbone Carbonyl Oxygen, Leu |
| 2-Methoxy Group | Hydrogen Bond Acceptor | Ser, Thr |
| Phenyl Ring | Hydrophobic / π-π Stacking | Phe, Trp |
Through these integrated computational approaches—from understanding the fundamental SAR to QSAR modeling, rational design, and MD simulations—researchers can systematically explore and optimize novel adapalene derivatives like this compound, paving the way for the development of next-generation retinoids with enhanced therapeutic profiles.
Conclusion
The synthesis of Adapalene (B1666599) is a prime example of strategic molecular design in medicinal chemistry. The "5-Bromo-2-methoxyphenyl" moiety, as part of the key intermediate 2-(1-adamantyl)-4-bromoanisole, plays a pivotal and indispensable role. The bromine atom serves as a versatile handle for powerful palladium-catalyzed cross-coupling reactions, enabling the efficient construction of the complex biaryl structure of Adapalene. The evolution from Negishi to Suzuki coupling methodologies highlights the continuous drive for more efficient, scalable, and environmentally benign synthetic routes in the pharmaceutical industry. Understanding the chemistry of this specific bromo-intermediate is fundamental to appreciating the elegant and practical synthesis of this important third-generation retinoid.
Advanced Analytical Methodologies for Characterization and Purity Assessment of 5 Bromo 2 Methoxyphenyl Adapalene Derivatives
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of 5-Bromo-2-methoxyphenyl Adapalene (B1666599) derivatives and for the critical separation of isomers. The versatility of HPLC allows for the development of stability-indicating methods that can distinguish the active pharmaceutical ingredient (API) from its impurities and degradation products. nih.gov
A typical HPLC method for analyzing adapalene and its related substances, which would be applicable to its 5-bromo-2-methoxyphenyl derivative, often utilizes a reverse-phase approach. nih.gov A C18 column, such as a Kinetex™ C18 (250 × 4.6 mm, 5 µm), is a common choice for achieving the necessary separation. nih.gov Gradient elution is frequently employed to resolve complex mixtures of the API and its impurities. nih.gov
The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. For instance, a gradient system might consist of a solvent A, an aqueous phase often containing a buffer like 0.1% v/v glacial acetic acid in water and acetonitrile (B52724) (e.g., in an 80:20 v/v ratio), and a solvent B, a stronger organic phase composed of a mixture like acetonitrile, tetrahydrofuran, and methanol (B129727) (e.g., in a 50:30:20 v/v/v ratio). nih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte and its impurities exhibit significant absorbance, such as 272 nm. nih.gov
The power of HPLC is particularly evident in its ability to separate closely related isomers. The development of such methods is crucial as different isomers can exhibit varied pharmacological and toxicological profiles. The validation of these HPLC methods is performed according to ICH guidelines, ensuring their specificity, linearity, accuracy, precision, and robustness. nih.govresearchgate.net For example, a validated method for adapalene demonstrated linearity in the concentration range of 3-23 μg/mL with a high correlation coefficient of 0.9996. asianpubs.org
| Parameter | Typical Value/Condition | Source |
| Column | Kinetex™ C18 (250 × 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase A | 0.1% v/v glacial acetic acid in water:acetonitrile (80:20 v/v) | nih.gov |
| Mobile Phase B | Acetonitrile:tetrahydrofuran:methanol (50:30:20 v/v/v) | nih.gov |
| Detection Wavelength | 272 nm | nih.gov |
| Linearity Range (Adapalene) | 3-23 µg/mL | asianpubs.org |
| Correlation Coefficient | 0.9996 | asianpubs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of 5-Bromo-2-methoxyphenyl Adapalene derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the molecular framework.
1D NMR (¹H and ¹³C): Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer the initial and most fundamental structural information. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum reveal the number and connectivity of protons. For a complex molecule like a this compound derivative, the aromatic region of the ¹H NMR spectrum would show distinct signals for the protons on the naphthyl and substituted phenyl rings, while the aliphatic region would characterize the adamantyl group protons. chemicalbook.comresearchgate.net The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with characteristic chemical shifts for carbonyl, aromatic, and aliphatic carbons. researchgate.net
2D NMR (COSY, NOESY): To unravel more complex structural details and establish stereochemistry, 2D NMR experiments are employed.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to piece together adjacent proton systems within the molecule. This is particularly useful for assigning protons within the adamantyl and aromatic ring systems.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the spatial proximity of protons, which is essential for stereochemical assignments. By observing cross-peaks between protons that are close in space but not necessarily bonded, the relative orientation of different parts of the molecule, such as the adamantyl group relative to the phenyl ring, can be determined.
For adapalene and its derivatives, NMR is also used to study their interactions with other molecules, such as their binding to nuclear retinoic acid receptors. asianpubs.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling
Mass Spectrometry (MS) is a powerful analytical technique that provides crucial information on the molecular weight of this compound derivatives and is instrumental in identifying and quantifying impurities.
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the synthesized compound. For a molecule like "Adapalene 5-Bromo-2-Methoxyphenyl Methyl Ester" with a molecular formula of C₃₆H₃₅BrO₄, the expected molecular weight is 611.56 g/mol . amzeals.com Mass spectrometry would be used to verify this molecular weight.
Impurity Profiling: When coupled with a separation technique like liquid chromatography (LC-MS or LC-MS/MS), mass spectrometry becomes a formidable tool for impurity profiling. This is vital for ensuring the safety and quality of the drug substance. The LC separates the impurities from the main compound, and the MS provides mass information for each separated component, facilitating their identification.
Different ionization techniques can be employed, with electrospray ionization (ESI) being common for molecules like adapalene derivatives. The analysis can be performed in both positive and negative ion modes to obtain comprehensive information. For instance, in the analysis of adapalene, the strongest signals for the parent and product ions were observed in negative mode using a mobile phase of acetonitrile and 20 mM ammonium (B1175870) acetate. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural information about the impurities, aiding in their characterization. A study on a related compound, 4-bromo-2,5-dimethoxyphenethylamine, utilized LC-MS/MS to quantify the compound and its metabolites in human plasma. nih.gov
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Adapalene | C₂₈H₂₈O₃ | 412.52 |
| Adapalene 5-Bromo-2-Methoxyphenyl Methyl Ester | C₃₆H₃₅BrO₄ | 611.56 |
| (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | C₁₄H₁₀BrClO₂ | 325.59 |
| (E)-4-(5-Bromo-2-methoxyphenyl)but-3-en-2-one | C₁₁H₁₁BrO₂ | 255.11 |
| (2e)-n-[(5-bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide | C₂₇H₂₂BrNO₄S | 564.44 |
X-ray Diffraction Techniques for Solid-State Structure and Crystalline Form Analysis
X-ray diffraction (XRD) techniques are paramount for characterizing the solid-state properties of this compound derivatives, including their crystal structure and polymorphism. The arrangement of molecules in the solid state can significantly impact the physicochemical properties of a drug, such as its solubility, stability, and bioavailability.
X-ray Powder Diffraction (XRPD): X-ray Powder Diffraction (XRPD) is a powerful and non-destructive technique used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a unique fingerprint of the crystalline form. XRPD is the primary tool for identifying and distinguishing between different polymorphic forms of a drug substance. google.com Polymorphs are different crystalline forms of the same compound that can have different physical properties. For example, different polymorphic forms of adapalene have been identified using XRPD, with one crystalline form (Form α) showing characteristic diffraction peaks at 3.17, 14.75, 16.16, 22.13, and 25.22 ±0.2° in 2θ. google.com The presence of sharp, intense peaks in an XRPD pattern is indicative of a crystalline material, while a broad, diffuse halo suggests an amorphous nature. researchgate.net Regulatory agencies often require thorough characterization of the polymorphic form of the drug substance. fda.gov
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, absolute configuration. |
| X-ray Powder Diffraction (XRPD) | Crystalline fingerprint, identification of polymorphic forms, degree of crystallinity. |
Preclinical Mechanistic Investigations in Non Human Biological Systems Focus on Fundamental Biology
Cell-Based Assays for Functional Receptor Activity and Downstream Signaling
There is no published data from cell-based assays that would describe the functional receptor activity or downstream signaling pathways modulated by "5-Bromo-2-methoxyphenyl Adapalene (B1666599)."
In Vivo Mechanistic Studies in Model Organisms (e.g., Xenograft Zebrafish Models for Cellular Processes)
No in vivo studies in model organisms, including xenograft zebrafish models, have been reported for "5-Bromo-2-methoxyphenyl Adapalene" to investigate its mechanistic effects on cellular processes.
Gene Expression Profiling and Proteomic Analysis in Response to Compound Exposure
There are no available gene expression or proteomic datasets detailing the cellular response to "this compound" exposure.
Due to the absence of specific research on "this compound," the requested article cannot be generated.
Theoretical Considerations and Future Research Trajectories
Prospects for Developing Highly Selective Retinoid Receptor Modulators
The development of highly selective retinoid receptor modulators is a significant goal in medicinal chemistry, aiming to maximize therapeutic effects while minimizing adverse reactions. Adapalene (B1666599) itself exhibits preferential binding to Retinoic Acid Receptor beta (RARβ) and Retinoic Acid Receptor gamma (RARγ). nih.govmdpi.comnih.govnih.gov This selectivity is a key factor in its improved tolerability compared to earlier generation retinoids. nih.gov
The introduction of a bromo and a methoxy (B1213986) group onto the phenyl ring of the adamantane (B196018) moiety in 5-Bromo-2-methoxyphenyl Adapalene presents an intriguing modification that could further refine receptor selectivity. The electronic and steric properties of these substituents could influence the binding affinity and activation of specific RAR subtypes.
Theoretical Impact of Substituents on Receptor Selectivity:
| Substituent | Position | Potential Influence on Receptor Binding |
| Bromo | 5-position of the phenyl ring | The bromo group is an electron-withdrawing and sterically bulky substituent. Its presence could introduce new interactions within the ligand-binding pocket of RARs, potentially enhancing or diminishing selectivity for a particular subtype. |
| Methoxy | 2-position of the phenyl ring | The methoxy group is electron-donating and can participate in hydrogen bonding. This could lead to altered binding orientations and affinities for different RAR subtypes, potentially favoring one over the others. |
Future research should focus on the synthesis and in vitro binding assays of this compound to determine its affinity profile for all RAR and Retinoid X Receptor (RXR) subtypes. Such studies would elucidate whether this derivative offers a more refined selectivity profile than the parent Adapalene, potentially leading to the development of even more targeted retinoid therapies.
Mechanistic Exploration of Cross-Talk with Other Signaling Pathways
Retinoid signaling does not operate in isolation; it engages in complex cross-talk with other crucial intracellular signaling pathways, influencing a wide array of cellular processes. nih.gov The interaction between retinoid pathways and others, such as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, is a critical area of investigation. nih.govnih.govresearchgate.netaacrjournals.orgnih.govmdpi.comfrontiersin.org
While no specific studies have investigated the cross-talk of this compound, it is plausible that this derivative would also modulate these pathways, potentially in a unique manner due to its structural modifications.
Potential Areas of Investigation for Signal Transduction Cross-Talk:
PI3K/Akt Pathway: This pathway is central to cell growth, survival, and proliferation. Retinoid signaling has been shown to both activate and inhibit the PI3K/Akt pathway depending on the cellular context. nih.govresearchgate.netaacrjournals.orgnih.gov Investigating the effect of this compound on key components of this pathway, such as Akt phosphorylation, could reveal novel regulatory mechanisms.
MAPK Pathway: The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in cell proliferation, differentiation, and apoptosis. nih.gov Understanding how this compound influences the activation of different MAPK cascades (e.g., ERK, JNK, p38) could provide insights into its potential anti-inflammatory and anti-proliferative effects.
Research in this area would likely involve treating specific cell lines with this compound and analyzing the activation status of key proteins in the PI3K/Akt and MAPK pathways through techniques like Western blotting.
Innovative Chemical Biology Tools Based on the Adapalene Scaffold
The development of chemical biology tools, such as photoaffinity probes and click chemistry probes, is essential for identifying the molecular targets and understanding the mechanism of action of bioactive compounds. nih.govlumiprobe.commedchem101.comenamine.netnih.govnih.gov The rigid and well-characterized scaffold of Adapalene makes it an excellent candidate for the development of such tools.
While there is no current literature on chemical biology probes derived from this compound, its structure offers opportunities for the strategic incorporation of photoreactive groups or bioorthogonal handles.
Hypothetical Design of Chemical Biology Probes:
| Probe Type | Potential Modification Site | Application |
| Photoaffinity Probe | The Adapalene scaffold could be modified to include a photoreactive group like a diazirine or benzophenone. enamine.netnih.gov | Upon photoactivation, the probe would covalently bind to its target proteins, allowing for their identification and characterization. This could uncover novel binding partners of this compound beyond the canonical retinoid receptors. |
| Click Chemistry Probe | An alkyne or azide (B81097) handle could be introduced onto the this compound molecule. nih.govlumiprobe.com | This would enable the use of click chemistry to attach fluorescent dyes or affinity tags, facilitating the visualization of the compound's subcellular localization and the purification of its interacting proteins. |
The synthesis and application of such probes would represent a significant step forward in dissecting the detailed molecular pharmacology of this compound and the broader class of retinoids.
Q & A
Q. How can machine learning models accelerate the discovery of novel Adapalene derivatives?
- Methodological Answer : Graph neural networks (GNNs) trained on ChEMBL bioactivity data predict retinoid receptor binding affinities. Transfer learning adapts models to small datasets (<100 compounds) by pre-training on larger aryl naphthoate libraries. Active learning pipelines prioritize synthesis of high-scoring virtual compounds, reducing experimental iterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
